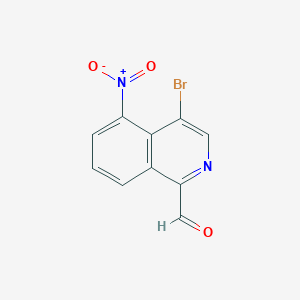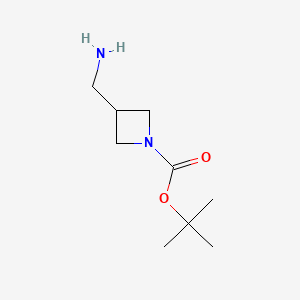
1-Boc-3-(アミノメチル)アゼチジン
概要
説明
1-Boc-3-(Aminomethyl)azetidine is an organic compound belonging to the class of azetidines. It is a cyclic amine with a four-membered ring containing three carbon atoms and one nitrogen atom. The compound is a colourless solid that is soluble in most organic solvents. It is used as a reagent in organic synthesis, as a ligand for metal complexes, and as a building block for other compounds. It is also used as a precursor for the synthesis of various pharmaceuticals.
科学的研究の応用
複素環式ビルディングブロック
“1-Boc-3-(アミノメチル)アゼチジン”は、化学合成における複素環式ビルディングブロックとして使用されます . 複素環式化合物は、その多様な化学的性質により、創薬など多くの分野で広く用いられています。
医薬品中間体
この化合物は、医薬品中間体として使用されます . 医薬品中間体は、医薬品有効成分の製造に使用される化合物です。
アザスピロ化合物の合成
これは、アザスピロ[3.4]オクタンの合成における前駆体として使用されてきました . アザスピロ化合物は、スピロ環構造を含む有機化合物のクラスであり、多くの場合、医薬品化学で使用されます。
アザ-マイケル付加反応
合成化学では、この化合物はアザ-マイケル付加反応で使用されてきました . このタイプの反応は、多くの生物活性分子に存在する炭素-窒素結合の形成に役立つ方法です。
複素環式アミノ酸誘導体の合成
この化合物は、アゼチジン環とオキセタン環を含む新規複素環式アミノ酸誘導体の合成に使用されてきました . これらの誘導体は、医薬品化学および創薬においてさまざまな用途を持つ可能性があります。
鈴木-宮浦クロスカップリング反応
これは、鈴木-宮浦クロスカップリング反応で使用されてきました . このタイプの反応は、医薬品やポリマーなどのさまざまな有機化合物の合成に、有機化学で広く使用されています。
Safety and Hazards
将来の方向性
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry. The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .
作用機序
Target of Action
1-Boc-3-(Aminomethyl)azetidine, also known as Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate, is a significant organic synthesis intermediate . It is widely used in organic synthesis as an amine protecting group . .
Mode of Action
The compound interacts with its targets by introducing the Boc protecting group, which can protect the reactivity of the amine group, providing more selectivity in synthesis
Action Environment
The compound is sensitive to air . It should be stored under an inert gas (nitrogen or Argon) at 2–8 °C . These environmental factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
1-Boc-3-(Aminomethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of complex organic molecules. The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, leading to the formation of enzyme-substrate complexes. These interactions are crucial for the catalytic activity of the enzymes and the overall biochemical reaction .
Cellular Effects
1-Boc-3-(Aminomethyl)azetidine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of specific signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression of certain genes by interacting with transcription factors or other regulatory proteins. These changes in gene expression can have significant effects on cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-(Aminomethyl)azetidine involves several key steps. The compound can bind to specific biomolecules, such as enzymes or receptors, through covalent or non-covalent interactions. These binding interactions can lead to the inhibition or activation of the target biomolecules, resulting in changes in their activity. For instance, 1-Boc-3-(Aminomethyl)azetidine may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by binding to its ligand-binding domain, triggering downstream signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-(Aminomethyl)azetidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-3-(Aminomethyl)azetidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound may result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Boc-3-(Aminomethyl)azetidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-Boc-3-(Aminomethyl)azetidine may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
1-Boc-3-(Aminomethyl)azetidine is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 1-Boc-3-(Aminomethyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 1-Boc-3-(Aminomethyl)azetidine can influence its activity and function, as its concentration in specific tissues or organelles may determine its biochemical effects .
Subcellular Localization
The subcellular localization of 1-Boc-3-(Aminomethyl)azetidine is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
特性
IUPAC Name |
tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJPKMUFBHSIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443372 | |
| Record name | 1-Boc-3-(Aminomethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325775-44-8 | |
| Record name | 1-Boc-3-(Aminomethyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[3-fluoro-4-(thiomorpholin-4-yl)phenyl]carbamate](/img/structure/B1278574.png)
![tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B1278577.png)
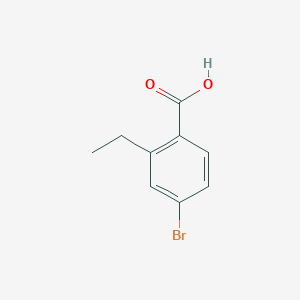


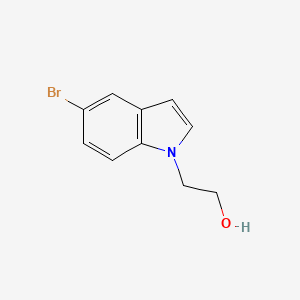
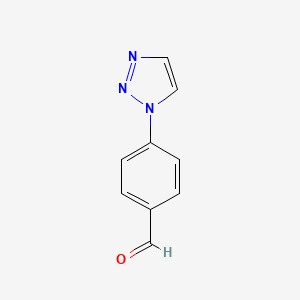


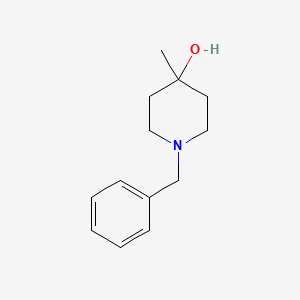
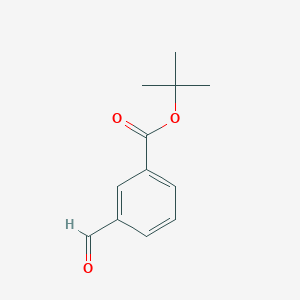
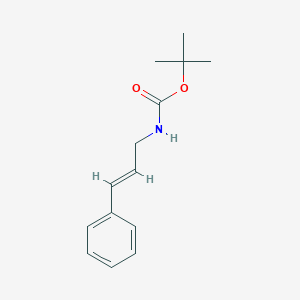
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-](/img/structure/B1278612.png)
